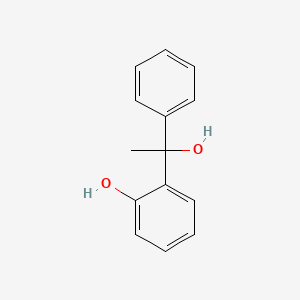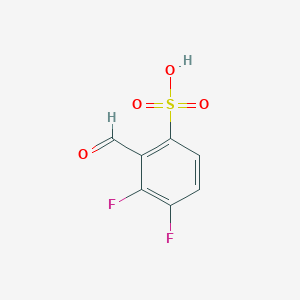
3,4-Difluoro-2-formylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-2-formylbenzenesulfonic acid: is an organic compound characterized by the presence of two fluorine atoms, a formyl group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-formylbenzenesulfonic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzene ring, followed by sulfonation. One common method includes the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the fluorinated benzene with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Sulfonation: The sulfonic acid group is introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Difluoro-2-formylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF), elevated temperatures.
Major Products:
Oxidation: 3,4-Difluoro-2-carboxybenzenesulfonic acid.
Reduction: 3,4-Difluoro-2-hydroxymethylbenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Difluoro-2-formylbenzenesulfonic acid is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Fluorinated compounds are often explored for their improved metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-2-formylbenzenesulfonic acid and its derivatives depends on their specific application. In general, the presence of fluorine atoms can enhance the compound’s binding affinity to target molecules, such as enzymes or receptors, through increased hydrophobic interactions and electronic effects. The formyl and sulfonic acid groups can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
3,4-Difluorobenzoic acid: Similar structure but lacks the formyl and sulfonic acid groups.
2-Formylbenzenesulfonic acid: Similar structure but lacks the fluorine atoms.
4,4-Difluoro-3-(4-methoxyphenylsulfonyl)butanoic acid: Contains fluorine and sulfonic acid groups but has a different core structure.
Uniqueness: 3,4-Difluoro-2-formylbenzenesulfonic acid is unique due to the combination of fluorine atoms, a formyl group, and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
887586-17-6 |
|---|---|
Formule moléculaire |
C7H4F2O4S |
Poids moléculaire |
222.17 g/mol |
Nom IUPAC |
3,4-difluoro-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H4F2O4S/c8-5-1-2-6(14(11,12)13)4(3-10)7(5)9/h1-3H,(H,11,12,13) |
Clé InChI |
HYZBOMYGJVMEKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)C=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
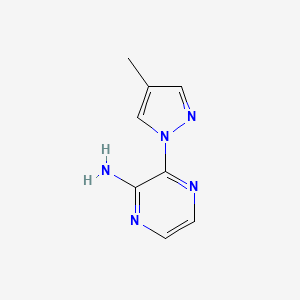
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)

![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
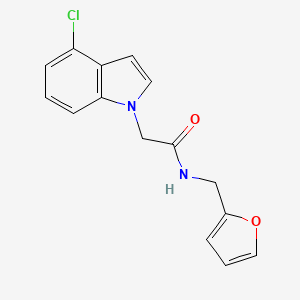
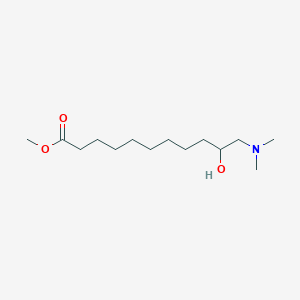
![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
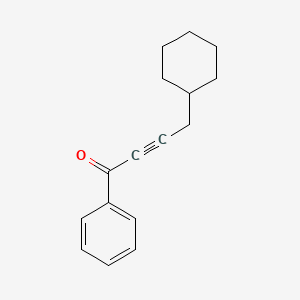
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
